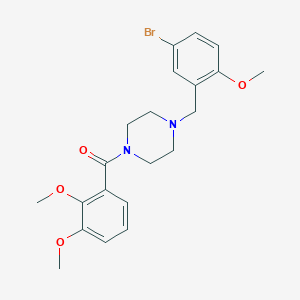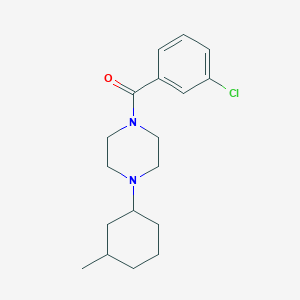
3-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)propanamide, also known as EPPA, is a chemical compound that has been extensively studied for its potential use in scientific research. EPPA is a white crystalline powder that is soluble in water and has a molecular weight of 308.4 g/mol. In
Mecanismo De Acción
The exact mechanism of action of 3-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)propanamide is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in the regulation of various cellular processes, including calcium signaling, protein folding, and lipid metabolism. 3-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)propanamide has been shown to bind to the sigma-1 receptor and modulate its activity, which may lead to changes in cellular processes and physiological functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)propanamide are still being studied, but it has been shown to have a wide range of potential effects. 3-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)propanamide has been shown to modulate the activity of the sigma-1 receptor, which may lead to changes in calcium signaling, protein folding, and lipid metabolism. 3-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)propanamide has also been shown to have potential neuroprotective effects, making it a potentially useful tool for studying neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 3-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)propanamide in scientific research is its specificity for the sigma-1 receptor. 3-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)propanamide has been shown to bind selectively to the sigma-1 receptor, making it a potentially useful tool for studying the role of this receptor in various physiological processes. However, one of the limitations of using 3-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)propanamide in lab experiments is its limited solubility in water, which may make it difficult to use in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research involving 3-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)propanamide. One potential direction is the further study of its neuroprotective effects and its potential use in the treatment of neurological disorders. Another potential direction is the development of novel sigma-1 receptor modulators based on the structure of 3-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)propanamide. Additionally, further studies are needed to fully understand the mechanism of action of 3-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)propanamide and its potential effects on various physiological processes.
Conclusion:
In conclusion, 3-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)propanamide is a chemical compound that has been extensively studied for its potential use in scientific research. Its specificity for the sigma-1 receptor makes it a potentially useful tool for studying the role of this receptor in various physiological processes. The synthesis method of 3-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)propanamide is relatively straightforward, and its potential applications in scientific research are numerous. Further studies are needed to fully understand the mechanism of action of 3-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)propanamide and its potential effects on various physiological processes.
Métodos De Síntesis
The synthesis of 3-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)propanamide involves the reaction of 4-methylbenzoyl chloride with 4-ethylpiperazine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure 3-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)propanamide. The synthesis of 3-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)propanamide is a relatively straightforward process that can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
3-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)propanamide has been extensively studied for its potential use in scientific research. One of the primary applications of 3-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)propanamide is as a modulator of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in a wide range of physiological processes, including pain perception, addiction, and neuroprotection. 3-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)propanamide has been shown to bind to the sigma-1 receptor and modulate its activity, making it a potentially useful tool for studying the role of the sigma-1 receptor in various physiological processes.
Propiedades
Nombre del producto |
3-(4-ethyl-1-piperazinyl)-N-(4-methylphenyl)propanamide |
|---|---|
Fórmula molecular |
C16H25N3O |
Peso molecular |
275.39 g/mol |
Nombre IUPAC |
3-(4-ethylpiperazin-1-yl)-N-(4-methylphenyl)propanamide |
InChI |
InChI=1S/C16H25N3O/c1-3-18-10-12-19(13-11-18)9-8-16(20)17-15-6-4-14(2)5-7-15/h4-7H,3,8-13H2,1-2H3,(H,17,20) |
Clave InChI |
YWBDETADHUIETM-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)C |
SMILES canónico |
CCN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Cyclohexyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248461.png)
![3-{[4-(3-chlorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B248462.png)

![(2,3-Dimethoxyphenyl)[4-(3-phenoxybenzyl)piperazin-1-yl]methanone](/img/structure/B248467.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine](/img/structure/B248469.png)



![1-Bicyclo[2.2.1]hept-2-yl-4-(phenylsulfonyl)piperazine](/img/structure/B248475.png)
![[4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B248476.png)
![(3,5-Dimethoxy-phenyl)-[4-(2-trifluoromethyl-benzyl)-piperazin-1-yl]-methanone](/img/structure/B248478.png)
![2-(4-Methylphenoxy)-1-[4-(4-phenylcyclohexyl)-1-piperazinyl]ethanone](/img/structure/B248479.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(propan-2-yl)piperazine](/img/structure/B248480.png)
